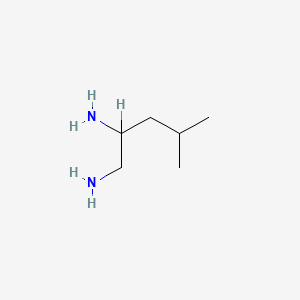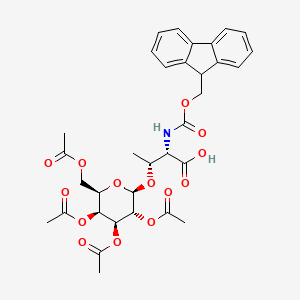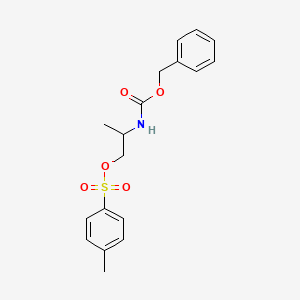
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide, also known as DHBA, is a compound that has been extensively studied for its potential use in scientific research. It is a synthetic molecule that has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects. In
Mechanism of Action
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide exerts its effects through various mechanisms, including the inhibition of NF-kappaB, the reduction of oxidative stress, and the modulation of various signaling pathways. This compound has been found to inhibit the activation of NF-kappaB, which is a transcription factor that plays a key role in inflammation and cancer. This compound has also been found to reduce oxidative stress, which is a key contributor to various diseases, including cancer and neurological disorders. This compound has been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various enzymes and proteins. This compound has been found to induce apoptosis, which is a process of programmed cell death that is important for the maintenance of tissue homeostasis. This compound has also been found to inhibit cell proliferation, which is a key hallmark of cancer. This compound has been shown to modulate various enzymes and proteins, including COX-2, iNOS, and MMPs, which are involved in inflammation and cancer.
Advantages and Limitations for Lab Experiments
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide has several advantages for lab experiments, including its synthetic accessibility, its stability, and its potential for use in various scientific research applications. This compound is a synthetic molecule that can be easily synthesized using various methods, which makes it readily available for lab experiments. This compound is also stable under various conditions, which makes it suitable for use in experiments that require long-term stability. However, this compound also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide, including the development of more potent analogs, the investigation of its potential use in combination therapies, and the exploration of its potential use in other scientific research applications. The development of more potent analogs of this compound could lead to the discovery of new compounds with enhanced therapeutic potential. The investigation of this compound's potential use in combination therapies could lead to the development of new treatment strategies for various diseases. The exploration of this compound's potential use in other scientific research applications, including immunology and infectious diseases, could lead to the discovery of new therapeutic targets and treatment strategies.
Synthesis Methods
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide can be synthesized using various methods, including the Grignard reaction, Suzuki coupling, and the Ugi reaction. The Grignard reaction involves the reaction of an alkyl or aryl magnesium halide with a carbonyl compound, followed by the addition of an acid or water to yield the desired product. The Suzuki coupling involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst to form the desired product. The Ugi reaction involves the reaction of an isocyanide with an aldehyde or ketone, followed by the addition of an amine and an acid to yield the desired product.
Scientific Research Applications
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide has been studied for its potential use in various scientific research applications, including cancer research, neurological disorders, and inflammation. This compound has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. This compound has also been found to have anticancer properties, which make it a potential candidate for the treatment of various types of cancer. This compound has been studied for its potential use in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-12(18-17(19)10-14-5-7-21-11-14)8-13-2-3-16-15(9-13)4-6-20-16/h2-3,5,7,9,11-12H,4,6,8,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFAWOUGFNFLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2900560.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2900561.png)
![Methyl 2-[(1-propan-2-ylpyrazol-4-yl)amino]acetate](/img/structure/B2900563.png)





![2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one](/img/structure/B2900575.png)



![[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate](/img/structure/B2900582.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acrylamide](/img/structure/B2900583.png)